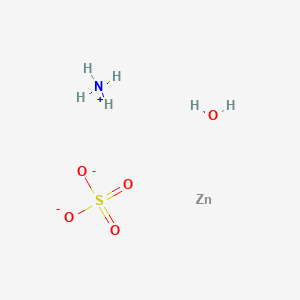

Azanium;ZINC;sulfate;hydrate

Description

Contextualization within Double Salt Systems and Tutton's Salts

Ammonium (B1175870) zinc sulfate (B86663) hydrate (B1144303) is a prime example of a double salt. Double salts are crystalline materials that contain two different cations and are formed when two individual salts crystallize together from a solution. allen.in They are stable only in their solid, crystalline form and dissociate completely into their constituent ions when dissolved in water. allen.inunacademy.com

This compound specifically belongs to a well-known family of double salts called Tutton's salts. wikipedia.org Tutton's salts have the general formula M'₂M''(SO₄)₂(H₂O)₆, where M' is a monovalent cation and M'' is a divalent cation. wikipedia.org In the case of ammonium zinc sulfate hexahydrate, the M' cation is ammonium (NH₄⁺) and the M'' cation is zinc (Zn²⁺). ontosight.aiontosight.ai These salts are also sometimes referred to as schönites, after the naturally occurring mineral K₂Mg(SO₄)₂(H₂O)₆. wikipedia.org

The structure of Tutton's salts is characterized by the presence of a metal aquo complex, [M''(H₂O)₆]²⁺, where the divalent cation is octahedrally coordinated to six water molecules. wikipedia.orgsapub.org This structure is stabilized by hydrogen bonding between the tetrahedral sulfate anions and the cations. wikipedia.org

Historical Perspective on the Discovery and Initial Characterization of Tutton's Salts

The systematic study of Tutton's salts began around the early 1900s with the work of British crystallographer Alfred Edwin Howard Tutton. sapub.org Tutton's research was pivotal in identifying and characterizing a wide array of these double salts. His work was of great historical importance because these salts could be synthesized with high purity, making them reliable reagents and standards for spectroscopy. wikipedia.org

The ability to grow large, well-defined crystals of Tutton's salts through slow evaporation of aqueous solutions made them ideal subjects for the burgeoning field of crystallography in the early 20th century. sapub.org These studies were fundamental in establishing key principles of crystal chemistry that are still relevant today. The connection to naturally occurring minerals like schönite also highlights the bridge between synthetic chemistry and mineralogy that was forged through the study of these compounds. wikipedia.org

Significance of Ammonium Zinc Sulfate Hydrate in Modern Chemical Science

Ammonium zinc sulfate hydrate, with the formula (NH₄)₂Zn(SO₄)₂·6H₂O, continues to be a compound of interest in modern chemical science. ontosight.aiontosight.ai Its well-defined crystalline structure makes it a valuable model system for studying the properties of double salts and hydrated metal complexes. iucr.org

The compound has found a variety of applications, including:

Water Treatment: Used as a flocculant in water purification processes. ontosight.aiontosight.ai

Agriculture: Serves as a source of the essential micronutrient zinc for plant growth. ontosight.ai

Electroplating: Utilized in zinc plating and alloy plating processes. samaterials.com

Laboratory Reagent: Employed in chemical analysis and as a catalyst in organic synthesis. ontosight.aisamaterials.com

Materials Science: Plays a role in the synthesis of zinc-containing materials and for surface modification. samaterials.com

Recent research has also explored the potential of Tutton's salts, including ammonium zinc sulfate hydrate, in areas like thermochemical heat storage and as UV filters. sapub.orgsapub.org Furthermore, the discovery of a naturally occurring Tutton's salt in a meteorite has significant implications for understanding the reservoirs of ammonium on comets and asteroids. arxiv.orgastrobiology.com

Overview of Research Trajectories in Solid-State Chemistry

The study of compounds like ammonium zinc sulfate hydrate falls within the broader field of solid-state chemistry, which focuses on the synthesis, structure, and properties of solid materials. berkeley.edu Current research in this area is increasingly interdisciplinary, with significant overlap with materials science, physics, and even biology. berkeley.edu

Key research trajectories in solid-state chemistry that are relevant to ammonium zinc sulfate hydrate include:

Development of New Materials: The synthesis of novel materials with tailored properties remains a central goal. This includes the creation of new double salts and coordination polymers with specific functionalities. berkeley.edudurathonbattery.com

Understanding Structure-Property Relationships: A deep understanding of how the arrangement of atoms in a crystal lattice influences the material's properties is crucial. Techniques like X-ray diffraction and spectroscopy are vital in this endeavor. iucr.orgafricaresearchconnects.com

Nanoscale Science: The properties of materials can change dramatically at the nanoscale. Research into the synthesis and characterization of nanoparticles of compounds like zinc sulfate is an active area. americanelements.comresearchgate.net

"Green" Chemistry: The development of more environmentally friendly chemical processes is a major focus. This includes exploring the use of double salts in catalysis and other applications that can reduce waste and energy consumption. rsc.org

Solid-Phase Reactions: Investigating reactions that occur directly in the solid state, without the need for solvents, is another important research direction. The thermal decomposition of zinc sulfate is one such example. mdpi.comresearchgate.net

The continued study of ammonium zinc sulfate hydrate and other Tutton's salts contributes to these broader research goals by providing fundamental insights into the behavior of complex inorganic systems.

Structure

2D Structure

Properties

CAS No. |

77998-33-5 |

|---|---|

Molecular Formula |

H6NO5SZn- |

Molecular Weight |

197.5 g/mol |

IUPAC Name |

azanium;zinc;sulfate;hydrate |

InChI |

InChI=1S/H3N.H2O4S.H2O.Zn/c;1-5(2,3)4;;/h1H3;(H2,1,2,3,4);1H2;/p-1 |

InChI Key |

GMRYSHZVWPTLCH-UHFFFAOYSA-M |

Canonical SMILES |

[NH4+].O.[O-]S(=O)(=O)[O-].[Zn] |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth Techniques

Solution Growth Methods for Single Crystal Formation

Solution growth is the predominant technique for obtaining single crystals of ammonium (B1175870) zinc sulfate (B86663) hydrate (B1144303) due to its relative simplicity and effectiveness in producing high-quality crystals. researchgate.netepa.gov This method involves dissolving the constituent salts in a suitable solvent and allowing the crystals to form as the solvent evaporates or the temperature is altered.

The slow evaporation technique is a widely employed and successful method for growing single crystals of ammonium zinc sulfate hydrate. researchgate.netumass.edu This method relies on the principle of gradually increasing the solute concentration in a solution to the point of supersaturation, which induces crystallization.

The process begins with the preparation of a saturated or near-saturated solution by dissolving stoichiometric amounts of zinc sulfate and ammonium sulfate in a solvent, typically purified water. github.iogoogle.com The dissolution is often facilitated by gentle heating and stirring to ensure a homogeneous solution. The chemical reaction for the formation of the hexahydrate form is:

ZnSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Zn(SO₄)₂·6H₂O google.com

Once the solution is prepared, it is filtered to remove any impurities or undissolved particles that could act as unwanted nucleation sites and hinder the growth of a single, large crystal. umass.edu The clear solution is then placed in a controlled environment where the solvent can evaporate slowly and undisturbed. umass.edu Factors such as temperature, air currents, and mechanical vibrations are carefully controlled to maintain a slow and steady evaporation rate. epa.govumass.edu Covering the container with a perforated lid or parafilm with small holes is a common practice to regulate the rate of evaporation. umass.edu Over a period of days to weeks, as the solvent evaporates, the concentration of the solute surpasses the saturation point, leading to the nucleation and subsequent growth of crystals. scispace.com

Crystallization can also be induced by the controlled reduction of temperature. This method leverages the temperature-dependent solubility of ammonium zinc sulfate hydrate in the chosen solvent. Generally, the solubility of this salt in water increases with temperature. scispace.comresearchgate.net

In this technique, a saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, causing it to become supersaturated at lower temperatures. This supersaturation drives the crystallization process. The rate of cooling is a critical parameter; a slow and controlled cooling rate is essential for the growth of large, high-quality single crystals. Rapid cooling often leads to the formation of many small crystals or a polycrystalline mass.

Factors Influencing Crystal Quality and Morphology

The quality, size, and shape (morphology) of the grown crystals are influenced by several experimental parameters. Careful control of these factors is crucial for obtaining crystals with desired characteristics. uni-halle.de

The molar ratio of the precursor salts, zinc sulfate and ammonium sulfate, plays a significant role in the purity and quality of the resulting crystals. For the synthesis of ammonium zinc sulfate hexahydrate, an equimolar ratio of zinc sulfate (ZnSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) is typically used. github.iogoogle.com Deviations from this stoichiometric ratio can lead to the co-crystallization of the individual salts or the formation of crystals with defects.

The table below outlines the typical molar and mass ratios for the synthesis of ammonium zinc sulfate hexahydrate.

| Precursor | Molar Mass ( g/mol ) | Stoichiometric Molar Ratio | Required Mass (for 100g of product) |

| Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) | 287.56 | 1 | 71.59 g |

| Ammonium Sulfate ((NH₄)₂SO₄) | 132.14 | 1 | 32.90 g |

| Ammonium Zinc Sulfate Hexahydrate ((NH₄)₂Zn(SO₄)₂·6H₂O) | 401.68 | 1 | 100.00 g |

Data compiled from various sources. crystalls.info

The pH of the crystallization solution can significantly impact the morphology and quality of the grown crystals. Adjusting the pH can affect the solubility of the compound and the incorporation of impurities. For ammonium sulfate crystallization, a pH of around 5.0-5.5 has been found to be optimal for obtaining crystals with a desirable size and shape. researchgate.net

Additives can also be intentionally introduced to the solution to modify crystal growth. For instance, the addition of a small amount of baking soda (sodium bicarbonate) has been reported to produce brilliantly clear crystals of ammonium zinc sulfate. github.io The bicarbonate reacts to precipitate certain impurities, which are then filtered out before the crystal growing process begins. github.io Similarly, the presence of other Tutton's salts as impurities can alter the color and even the shape of the resulting crystals. crystalls.info

Nucleation and Growth Mechanisms in Aqueous Systems

The crystallization of ammonium zinc sulfate from an aqueous solution is governed by the principles of nucleation and crystal growth, which are fundamentally dependent on achieving a state of supersaturation. This supersaturated state can be reached by methods such as solvent evaporation, cooling, or by altering the solution's chemical composition. ebner-co.de

Nucleation: For Tutton's salts like ammonium zinc sulfate, which have moderate to high solubility, secondary nucleation is often the most significant mechanism in industrial suspension crystallization. researchgate.net This process involves the generation of new nuclei from existing crystals in the solution. Mechanisms for secondary nucleation can include catalytic, surface, and mechanical breeding. researchgate.net In laboratory settings, primary nucleation (both homogeneous and heterogeneous) can also be observed. Studies on analogous Tutton's salts, such as nickel ammonium sulfate, have shown that different nucleation mechanisms can dominate at different levels of supersaturation. rsc.org For instance, homogeneous nucleation may occur at high supersaturation (S > 1.8), while heterogeneous nucleation is observed at lower supersaturation levels (S < 1.3). rsc.org

Crystal Growth: Once stable nuclei are formed, they grow by the deposition of solute molecules from the supersaturated solution onto their surfaces. The growth process for ammonium sulfate crystals, a related compound, has been found to be controlled by volume diffusion. researchgate.net The growth of crystals from an aqueous solution involves several steps, including the transport of ions from the bulk solution to the crystal surface, followed by their integration into the crystal lattice.

The quality and transparency of the resulting crystals can be influenced by controlling the pH of the solution. For example, adding a small amount of sodium bicarbonate can lead to the precipitation of impurities, resulting in brilliantly clear crystals after filtration. github.iocrystalls.info

Controlled Crystallization for Specific Applications

The method of crystallization can be tailored to produce ammonium zinc sulfate crystals with specific characteristics, such as size and purity, for various applications.

Slow Evaporation Technique: For producing large, high-quality single crystals for research and specific optical applications, the slow evaporation solution growth technique is commonly employed. researchgate.netresearchgate.net This method involves preparing a saturated solution at a constant temperature and allowing the solvent to evaporate slowly over time, leading to gradual crystal growth.

Industrial Crystallization: In industrial applications, such as the production of fertilizers, evaporation crystallization is a common method. ebner-co.de This can be performed in single-stage plants with vapor recompression or in multi-stage systems to enhance energy efficiency. ebner-co.de The design of the crystallizer, such as a Draft Tube Baffle (DTB) or Oslo crystallizer, is chosen based on the desired crystal size. ebner-co.de

Crystallization from Waste Streams: A notable application involves the crystallization of ammonium zinc sulfate hexahydrate from industrial waste. The compound can be produced from spent galvanizing electrolyte by adjusting the concentration of ammonium and sulfate ions and controlling the crystallization temperature, typically between -5 to 35 °C. google.com This provides a method for resource recovery and waste valorization.

Mixed Crystal Synthesis and Solid Solution Formation

Ammonium zinc sulfate can form mixed crystals or solid solutions by incorporating other ions into its crystal lattice. This is possible because all Tutton's salts crystallize in the same monoclinic system (space group P2₁/a), allowing for the substitution of constituent ions without significant disruption of the crystal structure. researchgate.netresearchgate.net This doping or mixing allows for the tuning of the material's physical and chemical properties.

The monovalent ammonium ion (NH₄⁺) can be partially or fully substituted by other monovalent cations like potassium (K⁺). Single crystals of ammonium potassium zinc sulfate hexahydrate (AKZSH) have been successfully grown using the slow evaporation technique. researchgate.net X-ray diffraction analysis confirms that the resulting crystal structure is an intermediate phase between pure ammonium zinc sulfate hexahydrate and potassium zinc sulfate hexahydrate. researchgate.net This substitution affects the lattice parameters and can alter the optical properties of the crystal.

The divalent zinc ion (Zn²⁺) can be substituted by other divalent metal cations of similar size. This has been demonstrated through the synthesis of various mixed crystals. The slow evaporation method has been used to grow a series of mixed crystals with magnesium, forming ZnₓMg₍₁₋ₓ₎(NH₄)₂(SO₄)₂·6H₂O with varying molar proportions. researchgate.net Similarly, mixed crystals with manganese, (NH₄)₂Mn₁₋ₓZnₓ(SO₄)₂(H₂O)₆, have also been synthesized. researchgate.netresearchgate.net

The incorporation of these cations is confirmed by techniques such as Inductively Coupled Plasma (ICP), Atomic Absorption Spectroscopy (AAS), and Energy Dispersive X-ray Spectroscopy (EDS). researchgate.net The introduction of chromophoric ions like Ni²⁺ or Cu²⁺ can also be used to change the color of the crystals. crystalls.info

The table below summarizes the crystallographic data for pure ammonium zinc sulfate hexahydrate and a mixed crystal variant, illustrating the effect of cation substitution on the crystal lattice.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| (NH₄)₂Zn(SO₄)₂·6H₂O | Monoclinic | P2₁/a | 6.246 | 12.514 | 9.236 | 106.84 |

| Zn₀.₅₄Mg₀.₄₆(NH₄)₂(SO₄)₂·6H₂O | Monoclinic | P2₁/c | 6.2217 | 12.5343 | 9.2557 | 106.912 |

Data sourced from multiple scientific studies. crystalls.inforesearchgate.net

Advanced Structural Elucidation and Crystallography

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as a definitive method for determining the crystal structure of azanium;zinc;sulfate (B86663);hydrate (B1144303). This technique has been instrumental in mapping the electron density distribution and understanding the chemical environment of each constituent atom. A significant study combining both X-ray and neutron diffraction has provided a comprehensive view of its structural characteristics. iucr.org

Determination of Unit Cell Parameters and Space Group

Azanium;zinc;sulfate;hydrate crystallizes in the monoclinic system, a fact consistently confirmed by crystallographic studies. iucr.orgnih.gov The space group has been identified as P2₁/a, which is a common space group for Tutton salts. iucr.orgnih.gov This space group indicates the presence of a two-fold screw axis and a glide plane within the unit cell.

Rietveld refinement of powder X-ray diffraction data has yielded precise unit cell parameters. One such analysis determined the following lattice constants: a = 9.343(4) Å, b = 12.648(8) Å, c = 6.241(5) Å, and β = 109.92(3)°, with a unit cell volume of 705.65(9) ų. nih.gov Another study, utilizing both X-ray and neutron diffraction, reported the following unit cell parameters at 295 K: a = 9.236(2) Å, b = 12.514(3) Å, c = 6.246(1) Å, and β = 106.84(2)°, resulting in a unit cell volume of 691.0(2) ų. iucr.org

| Parameter | Value (Rietveld Refinement) nih.gov | Value (X-ray/Neutron Diffraction) iucr.org |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/a |

| a (Å) | 9.343(4) | 9.236(2) |

| b (Å) | 12.648(8) | 12.514(3) |

| c (Å) | 6.241(5) | 6.246(1) |

| β (°) | 109.92(3) | 106.84(2) |

| Volume (ų) | 705.65(9) | 691.0(2) |

Atomic Coordinates and Bond Lengths/Angles Determination

Detailed analysis of diffraction data allows for the precise determination of the fractional coordinates of each atom within the unit cell. These coordinates, in turn, are used to calculate the specific bond lengths and angles between atoms. Studies on isomorphous Tutton salts provide insight into the expected bonding environment. For instance, the S-O bond lengths within the sulfate tetrahedra are nearly equal. barc.gov.in The determination of these parameters is crucial for a complete description of the molecular geometry.

Coordination Environment of Zinc and Ammonium (B1175870) Ions

The crystal structure of this compound is characterized by distinct coordination environments for the zinc and ammonium ions. The zinc(II) ion is octahedrally coordinated by six water molecules, forming the complex cation [Zn(H₂O)₆]²⁺. nih.govnih.gov This coordination results in a slightly distorted octahedron. nih.gov

The ammonium ions (NH₄⁺) are situated in the crystal lattice and interact with the surrounding sulfate anions and water molecules through electrostatic forces and hydrogen bonding.

Hydrogen Bonding Network Analysis

An extensive and intricate network of hydrogen bonds plays a crucial role in stabilizing the crystal structure of this compound. The hydrogen atoms of the coordinated water molecules act as donors in O-H···O hydrogen bonds, with the oxygen atoms of the sulfate anions serving as acceptors. nih.gov Additionally, the hydrogen atoms of the ammonium cations participate in N-H···O hydrogen bonds, also with the sulfate oxygen atoms. nih.gov

A combined X-ray and neutron diffraction study has revealed that hydrogen atoms involved in strong hydrogen bonds are shifted less than those participating in weaker bonds. iucr.org This detailed analysis of the hydrogen bonding network is essential for understanding the stability and physical properties of the compound.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a powerful and routinely used technique for the phase identification and assessment of the crystalline purity of this compound. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. By comparing the experimental PXRD pattern with standard diffraction data, the identity and purity of a synthesized sample can be confirmed.

Rietveld Refinement for Structural Parameters

The Rietveld refinement method is a sophisticated analytical technique applied to powder diffraction data to refine the crystal structure parameters. This method involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. By minimizing the difference between the calculated and observed patterns, precise values for lattice parameters, atomic positions, and other structural details can be obtained.

Temperature-Dependent PXRD for Phase Transformations

Powder X-ray Diffraction (PXRD) is a fundamental tool for tracking structural changes in crystalline materials as a function of temperature. For this compound, temperature-dependent PXRD studies are vital for understanding its thermal stability and identifying any polymorphic transformations or dehydration processes. nih.gov

Recent research on (NH₄)₂Zn(SO₄)₂·6H₂O has utilized thermal analysis in conjunction with temperature-dependent PXRD to investigate its behavior upon heating. nih.gov Thermal analysis in a range from 300 to 773 K (approximately 27 °C to 500 °C) revealed several endothermic and one exothermic event. nih.gov These events correspond to distinct structural changes in the material. With increasing temperature, two new structural phases were identified. nih.gov The initial dehydration is reported to begin at approximately 330 K (around 57 °C). nih.gov

While detailed crystallographic data for the newly identified high-temperature phases of this specific compound are still emerging, the general behavior of Tutton's salts involves the sequential loss of the six water molecules of hydration, often leading to intermediate hydrated forms before complete dehydration and eventual decomposition at higher temperatures. mdpi.com For instance, studies on the related copper-containing Tutton's salt, K₂Cu(SO₄)₂(H₂O)₆, also show phase transformations associated with complete dehydration between 28 °C and 160 °C. dntb.gov.ua The process for (NH₄)₂Zn(SO₄)₂(H₂O)₆ involves an initial loss of water, leading to a new, less-hydrated crystalline phase, which is then followed by further transformations upon continued heating. nih.gov

Table 1: Observed Thermal Events and Structural Phases for (NH₄)₂Zn(SO₄)₂(H₂O)₆

| Temperature Range | Event Type | Observation |

| ~330 K (~57 °C) | Endothermic | Onset of dehydration nih.gov |

| 300 K - 773 K | Multiple Endothermic/Exothermic | Identification of two new structural phases upon heating nih.gov |

This table summarizes findings from thermal analysis and temperature-dependent PXRD studies.

Neutron Diffraction Studies for Hydrogen Atom Localization (Hypothetical, given limitations)

While X-ray diffraction is excellent for determining the positions of heavier atoms like zinc and sulfur, it is less effective at precisely locating hydrogen atoms due to their low electron density. Neutron diffraction is the definitive technique for this purpose, as neutrons scatter from atomic nuclei rather than electrons, and the scattering cross-section of hydrogen (or more commonly, its isotope deuterium) is significant.

A hypothetical neutron diffraction study on a deuterated single crystal of (ND₄)₂Zn(SO₄)₂·6D₂O would provide invaluable information. Such a study would allow for the precise determination of the positions of all deuterium (B1214612) atoms within the structure. This is critical for a complete understanding of the extensive hydrogen-bonding network that stabilizes the crystal lattice of Tutton's salts. scielo.br

The key insights from such a hypothetical study would include:

Precise O-H···O and N-H···O bond lengths and angles: This would offer a definitive map of the hydrogen bonds between the water ligands, sulfate anions, and ammonium cations.

Orientation of water molecules: The exact orientation of the six water molecules coordinated to the zinc ion could be established, confirming the geometry of the [Zn(H₂O)₆]²⁺ complex.

Ammonium ion orientation and dynamics: The positions of the hydrogen atoms of the ammonium (NH₄⁺) ion would clarify its orientation and bonding interactions with surrounding sulfate groups. It could also provide insights into the rotational dynamics of the ammonium ion at different temperatures.

This detailed knowledge of the hydrogen bonding is fundamental to understanding the material's physical properties, including its thermal stability and the mechanism of dehydration, as these bonds are the first to be disrupted upon heating.

Electron Diffraction Techniques for Microstructural Insights

Electron diffraction techniques, often performed within a Transmission Electron Microscope (TEM), are powerful tools for probing the microstructure of crystalline materials at the nanoscale. While large, high-quality single crystals are used for single-crystal X-ray and neutron diffraction, electron diffraction can be applied to much smaller crystallites or thin sections of a larger crystal.

For this compound, electron diffraction could provide microstructural information that is inaccessible by bulk techniques like PXRD. Potential applications include:

Selected Area Electron Diffraction (SAED): By focusing the electron beam on a specific crystallite, an SAED pattern can be obtained. This pattern provides information about the crystal structure and orientation of that individual grain. It can be used to confirm the monoclinic symmetry (P2₁/a space group) at a local level.

Identification of Crystal Defects: Techniques like high-resolution transmission electron microscopy (HRTEM), coupled with electron diffraction, can visualize the crystal lattice directly. This would allow for the identification of microstructural features such as stacking faults, dislocations, and grain boundaries.

Analysis of Twinning: Electron diffraction is particularly sensitive to crystal twinning, where two or more crystals are intergrown in a specific, symmetrical orientation. The presence of twinning can be readily identified from the superposition of diffraction patterns from the different twin domains.

Phase Identification in Dehydrated Samples: When the material is heated and begins to dehydrate, it may form a mixture of phases. Electron diffraction could be used to identify the structure of these individual phases at the nanoscale, complementing the bulk-average information provided by PXRD.

Although specific electron diffraction studies on (NH₄)₂Zn(SO₄)₂·6H₂O are not widely reported, the application of these techniques would offer a more complete picture of its crystallography, bridging the gap between the ideal crystal structure and the real-world microstructure with its inherent imperfections.

Spectroscopic Investigations and Vibrational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and probing the local environment of molecules within a crystal lattice. The infrared spectrum of ammonium (B1175870) zinc sulfate (B86663) hydrate (B1144303) reveals distinct absorption bands corresponding to the fundamental vibrations of its constituent sulfate anions, ammonium cations, and water molecules. researchgate.netschweizerbart.de

The vibrational modes observed in the FTIR spectrum can be assigned to the specific molecular units within the compound. researchgate.net The crystal structure imposes a specific symmetry on these units, which can affect their vibrational behavior compared to their "free" state.

Sulfate (SO₄²⁻) Moiety: A free sulfate ion possesses tetrahedral (T_d) symmetry, resulting in four fundamental vibrational modes: ν₁, ν₂, ν₃, and ν₄. arizona.edu In the crystalline environment of ammonium zinc sulfate hydrate, this symmetry is lowered, which can cause vibrational modes that are normally infrared-inactive to become active and degenerate modes to split. arizona.edu The asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are typically strong absorbers in the infrared spectrum. The symmetric stretching (ν₁) mode, while formally IR-inactive in T_d symmetry, may appear as a weak band due to the reduced symmetry in the crystal.

Ammonium (NH₄⁺) Moiety: Similar to the sulfate ion, the ammonium ion also has T_d symmetry in its free state, with four fundamental vibrational modes. researchgate.net The N-H stretching (ν₃) and bending (ν₄) modes are infrared active and appear as prominent bands in the spectrum. The ν₃ mode is typically observed in the 3200-3000 cm⁻¹ region, while the ν₄ bending mode appears around 1400 cm⁻¹. mdpi.com

Water (H₂O) Moiety: The six water molecules of hydration (hexahydrate) give rise to characteristic vibrational bands. These include the O-H stretching modes (symmetric and asymmetric) and the H-O-H bending (scissoring) mode. The O-H stretching vibrations typically result in a broad and intense absorption band in the 3500-3200 cm⁻¹ region. researchgate.net The H-O-H bending mode is observed around 1640 cm⁻¹. mdpi.com Additional weaker bands corresponding to rocking, wagging, or twisting motions of the coordinated water molecules may be observed at lower frequencies.

The following table summarizes the typical FTIR vibrational band assignments for ammonium zinc sulfate hydrate.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Description |

| ν(O-H) stretching | H₂O | ~3500 - 3200 (broad) | H₂O stretching vibrations |

| ν₃(N-H) stretching | NH₄⁺ | ~3242 | Asymmetric N-H stretching |

| ν₁(N-H) stretching | NH₄⁺ | ~2982 | Symmetric N-H stretching |

| 2ν₂(H₂O) overtone | H₂O | ~3242 (overlaps with NH₄⁺) | Overtone of H-O-H bending |

| ν₂(N-H) bending | NH₄⁺ | ~1694 | N-H bending |

| δ(H-O-H) bending | H₂O | ~1637 | H-O-H scissoring |

| ν₄(N-H) bending | NH₄⁺ | ~1432 | Asymmetric N-H bending |

| ν₃(S-O) stretching | SO₄²⁻ | ~1121 - 1166 | Asymmetric S-O stretching |

| ν₁(S-O) stretching | SO₄²⁻ | ~980 | Symmetric S-O stretching |

| ν(M-O) stretching | [Zn(H₂O)₆]²⁺ | ~808 | Metal-Oxygen stretching |

| ν₄(S-O) bending | SO₄²⁻ | ~622 | O-S-O bending |

| ν₂(S-O) bending | SO₄²⁻ | ~450 | O-S-O bending |

Note: The exact peak positions can vary slightly based on sample preparation and instrument resolution. Data compiled from sources. researchgate.netmdpi.comresearchgate.net

Hydrogen bonding plays a crucial role in the crystal structure of ammonium zinc sulfate hydrate, linking the [Zn(H₂O)₆]²⁺ complex, NH₄⁺ cations, and SO₄²⁻ anions. These interactions can be analyzed by observing shifts in the vibrational frequencies of the involved groups. researchgate.net

The O-H stretching bands of the water molecules are particularly sensitive to hydrogen bonding. nih.gov In the solid state, the formation of hydrogen bonds typically weakens the O-H covalent bond, resulting in a shift of the stretching frequency to a lower wavenumber (a red shift) compared to free water molecules. nih.gov The broadness of the O-H stretching band in the 3500-3200 cm⁻¹ region is indicative of a complex network of hydrogen bonds with varying strengths and geometries within the crystal lattice.

Similarly, the N-H stretching and bending modes of the ammonium ion are affected by hydrogen bonding with the sulfate oxygens and coordinated water molecules. acs.orgresearchgate.net A stronger hydrogen bond leads to a greater perturbation of the N-H vibrations. The shift in these frequencies provides insight into the strength and nature of the cation-anion and cation-water interactions that stabilize the crystal structure. researchgate.net For instance, the N-H stretching frequencies in the crystal are shifted compared to those in a non-hydrogen-bonded environment, reflecting the engagement of the ammonium protons in hydrogen bonds.

Raman Spectroscopy

Raman spectroscopy provides information that is complementary to FTIR spectroscopy. nih.gov While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active, whereas modes that involve a change in dipole moment are infrared active. For molecules with a center of symmetry, these activities are mutually exclusive.

In the analysis of ammonium zinc sulfate hydrate, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the tetrahedral ions.

Sulfate (SO₄²⁻) Moiety: The symmetric stretching mode (ν₁) of the sulfate ion, which is often weak or absent in the FTIR spectrum, typically produces a very strong and sharp peak in the Raman spectrum, usually around 980-986 cm⁻¹. mdpi.comresearchgate.net This makes Raman spectroscopy an excellent tool for identifying the presence and local environment of the sulfate group. The other sulfate modes (ν₂, ν₃, and ν₄) are also Raman active and their observation can confirm the reduction in symmetry from the ideal tetrahedral geometry. researchgate.net

Ammonium (NH₄⁺) Moiety: All four fundamental modes of the ammonium ion are Raman active. The symmetric N-H stretch (ν₁) gives rise to a distinct Raman band around 2954 cm⁻¹. mdpi.com

Water (H₂O) Moiety: The O-H stretching modes of the water molecules are also visible in the Raman spectrum, often appearing in the 3400-3500 cm⁻¹ range. mdpi.com

The following table compares the typical Raman and FTIR active modes for the compound.

| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) | Typical FTIR Wavenumber (cm⁻¹) | Activity Note |

| ν(O-H) stretching | H₂O | ~3419 | ~3500 - 3200 | Active in both |

| ν₃(N-H) stretching | NH₄⁺ | ~3235 | ~3242 | Active in both |

| ν₁(N-H) stretching | NH₄⁺ | ~2954 | ~2982 | Active in both |

| δ(H-O-H) bending | H₂O | Weak/Not observed | ~1637 | Typically stronger in FTIR |

| ν₄(N-H) bending | NH₄⁺ | ~1453 | ~1432 | Active in both |

| ν₃(S-O) stretching | SO₄²⁻ | ~1149 | ~1121 - 1166 | Active in both, often split due to low symmetry |

| ν₁(S-O) stretching | SO₄²⁻ | ~986 (Strong) | ~980 (Weak or inactive) | Characteristically strong in Raman |

| ν₄(S-O) bending | SO₄²⁻ | ~613 | ~622 | Active in both |

| ν₂(S-O) bending | SO₄²⁻ | ~452 | ~450 | Active in both |

Note: Data compiled from sources. mdpi.commdpi.comnih.govresearchgate.net

The low-frequency region of the Raman spectrum (typically below 300 cm⁻¹) provides information about the external or lattice vibrations of the crystal. mdpi.com These modes involve the translational and librational (rotational oscillation) motions of the [Zn(H₂O)₆]²⁺ octahedra, NH₄⁺ tetrahedra, and SO₄²⁻ tetrahedra as whole units within the crystal lattice. mdpi.com The analysis of these lattice modes can yield insights into the collective dynamics of the crystal, the strength of the intermolecular forces, and can be sensitive to phase transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothetical, for ¹H, ¹⁴N, ¹⁷O, ⁶⁷Zn nuclei)

While experimental solid-state NMR data for this specific compound is not widely published, a hypothetical analysis based on the known properties of the constituent nuclei (¹H, ¹⁴N, ¹⁷O, ⁶⁷Zn) can predict the type of information that could be obtained. Solid-state NMR is a powerful technique for probing the local chemical environment, structure, and dynamics in crystalline materials.

¹H (Proton) NMR: As a spin-1/2 nucleus with high natural abundance and gyromagnetic ratio, ¹H is highly sensitive for NMR. A solid-state ¹H MAS (Magic Angle Spinning) NMR spectrum would be expected to show distinct signals for the protons in the ammonium ions (NH₄⁺) and the water molecules (H₂O). The chemical shifts would provide information about the electronic environment and hydrogen bonding. Advanced techniques could measure ¹H-¹H dipolar couplings to determine inter-proton distances, providing structural constraints.

¹⁴N NMR: Nitrogen-14 is the most abundant nitrogen isotope (99.6%), but it is a quadrupolar nucleus (spin I=1). nih.gov This means its interaction with the local electric field gradient (EFG) at the nucleus often dominates the spectrum, leading to broad lines. However, ¹⁴N MAS NMR can provide high-quality spectra for ammonium salts. nih.govresearchgate.net The ¹⁴N quadrupole coupling parameters are highly sensitive to the symmetry of the local environment and hydrogen bonding. researchgate.net Thus, ¹⁴N NMR could be used to probe the specific interactions of the NH₄⁺ ion within the crystal lattice.

¹⁷O NMR: Oxygen-17 is a low-abundance (0.038%), quadrupolar (spin I=5/2) nucleus, making it a challenging target for NMR. Isotopic enrichment would likely be necessary for a successful experiment. If a spectrum could be obtained, it would provide distinct signals for the oxygen atoms in the sulfate ions and the water molecules. The quadrupolar coupling constant and chemical shift would be sensitive to the coordination environment, distinguishing between the oxygens of the water molecules coordinated to the zinc ion and the oxygens of the sulfate anions.

⁶⁷Zn NMR: Zinc-67 is the only NMR-active stable isotope of zinc. It presents significant challenges due to its low natural abundance (4.1%), low gyromagnetic ratio, and moderately large quadrupole moment (spin I=5/2). huji.ac.ilresearchgate.net Experiments typically require very high magnetic fields and specialized techniques like Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG). researchgate.netnih.gov A successful ⁶⁷Zn solid-state NMR experiment would provide direct information about the local environment of the zinc ion. The isotropic chemical shift and, more significantly, the quadrupolar coupling constant would be highly sensitive to the coordination number and the symmetry of the [Zn(H₂O)₆]²⁺ octahedral complex. nih.gov

The table below summarizes the key properties of these nuclei relevant to NMR spectroscopy.

| Nucleus | Spin (I) | Natural Abundance (%) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | Key Information Obtainable |

| ¹H | 1/2 | 99.98 | 26.7522 | Proton environments (NH₄⁺ vs. H₂O), hydrogen bonding, dynamics |

| ¹⁴N | 1 | 99.63 | 1.9338 | NH₄⁺ local symmetry, hydrogen bonding via quadrupolar coupling |

| ¹⁷O | 5/2 | 0.038 | -3.6281 | H₂O vs. SO₄²⁻ environments, coordination to Zn²⁺ |

| ⁶⁷Zn | 5/2 | 4.10 | 1.6767 | [Zn(H₂O)₆]²⁺ coordination symmetry and geometry |

X-ray Absorption Spectroscopy (XAS) for Zinc Coordination Chemistry

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. For ammonium zinc sulfate hexahydrate, XAS at the zinc K-edge is particularly insightful for characterizing the coordination environment of the zinc(II) ion.

The X-ray Absorption Near Edge Structure (XANES) region of the XAS spectrum is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. In zinc compounds, the oxidation state is typically +2, and as such, variations in the XANES spectra are primarily attributed to differences in the local coordination environment of the zinc atom.

For ammonium zinc sulfate hydrate, the zinc K-edge energy (E₀), defined as the first inflection point of the absorption edge, has been reported to be 9665.0 eV. This value is consistent with zinc being in the +2 oxidation state. The features in the XANES spectrum are characteristic of the specific arrangement of atoms immediately surrounding the central zinc ion.

In the crystalline structure of ammonium zinc sulfate hexahydrate, the zinc ion is coordinated by six water molecules, forming an octahedral [Zn(H₂O)₆]²⁺ complex. This octahedral geometry dictates the specific features observed in the XANES spectrum, including the shape and intensity of the absorption edge and post-edge resonances. The symmetry of this coordination environment influences the electronic transitions that give rise to the fine structure in the XANES region.

| Compound | Oxidation State of Zinc | K-edge Position (E₀ in eV) |

|---|---|---|

| Ammonium zinc sulfate hydrate | +2 | 9665.0 |

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum provides quantitative information about the local structure around the absorbing atom, including coordination numbers, bond distances, and the identity of neighboring atoms. Analysis of the EXAFS spectrum for ammonium zinc sulfate hexahydrate allows for a precise determination of the structure of the [Zn(H₂O)₆]²⁺ cation.

The EXAFS data reveals that the central zinc ion is surrounded by a single coordination shell of oxygen atoms from the six water molecules. The analysis provides a precise measurement of the Zn-O bond distances and confirms the coordination number. In the isostructural zinc sulfate heptahydrate (ZnSO₄·7H₂O), which also contains the [Zn(H₂O)₆]²⁺ complex, the zinc ion is coordinated to six water molecules. This octahedral coordination is a hallmark of the Tutton's salt structure. The consistent octahedral environment around the zinc ion in these hydrated sulfate salts underscores the structural stability of the hexaaquazinc(II) complex within the crystal lattice.

The quantitative results from EXAFS analysis provide the structural parameters that are fundamental to understanding the chemical bonding and properties of ammonium zinc sulfate hexahydrate.

| Parameter | Value |

|---|---|

| Coordination Number (N) | 6 |

| Neighboring Atom | Oxygen (from H₂O) |

| Coordination Geometry | Octahedral |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of crystalline solids. For azanium;zinc;sulfate (B86663);hydrate (B1144303), DFT calculations have been employed to determine its optimized geometry, electronic structure, and vibrational modes. nih.gov These calculations are typically performed using functionals like the Perdew-Burke-Ernzerhof (PBE) and norm-conserving pseudopotentials. nih.gov

Geometry optimization of the azanium;zinc;sulfate;hydrate unit cell is a crucial first step in theoretical modeling. Using algorithms such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS), the lattice parameters and atomic positions are relaxed to find the minimum energy configuration. nih.gov For the Tutton salt (NH₄)₂Zn(SO₄)₂(H₂O)₆, which crystallizes in a monoclinic system with the P2₁/a space group, the optimized lattice parameters are in good agreement with experimental data obtained from X-ray diffraction. nih.gov

The fundamental structure consists of a slightly distorted octahedral [Zn(H₂O)₆]²⁺ complex, tetrahedral [SO₄]²⁻ anions, and [NH₄]⁺ cations. nih.gov The zinc atom is coordinated to six water molecules. nih.gov Electronic structure calculations, including the analysis of band structure and density of states (DOS), provide insights into the electronic properties of the material. nih.gov

Table 1: Experimental and DFT-Calculated Lattice Parameters for this compound

| Parameter | Experimental Value nih.gov | DFT Calculated Value nih.gov |

|---|---|---|

| a (Å) | 9.343(4) | 9.228 |

| b (Å) | 12.648(8) | 12.501 |

| c (Å) | 6.241(5) | 6.169 |

| β (°) | 109.92(3) | 109.35 |

| Volume (ų) | 705.65(9) | 671.55 |

DFT calculations can predict the vibrational modes of the crystal lattice, which can be compared with experimental infrared (IR) and Raman spectra. nih.gov The vibrational modes of this compound are complex due to the presence of different molecular units: [SO₄]²⁻, [NH₄]⁺, and coordinated H₂O molecules. The calculated frequencies for the stretching and bending modes of these groups generally show good agreement with experimental observations. nih.govmdpi.com For instance, the vibrational modes of the sulfate group can be identified in the experimental spectra and corroborated by theoretical predictions. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies for this compound and their Assignments

| Calculated Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3400 - 3000 | O-H and N-H stretching |

| ~1650 | H-O-H bending |

| ~1400 | N-H bending |

| ~1100 | SO₄²⁻ asymmetric stretching |

| ~980 | SO₄²⁻ symmetric stretching |

| ~620 | SO₄²⁻ bending |

Note: These are approximate frequency ranges based on typical values for the functional groups and may vary based on the specific computational method.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and electronic transitions of a compound. The energy difference between the HOMO and LUMO levels, known as the energy gap, provides an indication of the material's stability and its optical properties. researchgate.net For hydrated sulfate clusters, DFT studies have shown that the electronic structure is influenced by the hydration shell. ijpsat.org In the context of this compound, the electronic structure and energy gap are primarily determined by the interactions between the [Zn(H₂O)₆]²⁺, [SO₄]²⁻, and [NH₄]⁺ ions. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule is dominant over the sum of electron densities of all other molecules in the crystal. nih.gov

For this compound, Hirshfeld surface analysis reveals the prevalence of hydrogen bonding and van der Waals interactions. nih.gov The hydrogen atoms of the ammonium (B1175870) cations and the coordinated water molecules act as hydrogen bond donors, while the oxygen atoms of the sulfate anions are the primary acceptors. nih.gov This results in a complex network of N-H···O and O-H···O hydrogen bonds that stabilize the crystal structure. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.gov These plots show the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The relative contributions of different types of contacts, such as H···O, H···H, and O···O, can be calculated, offering a detailed picture of the crystal packing. nih.govnih.gov In similar Tutton salts, H···O interactions are shown to be the most significant contributors to the crystal packing. researchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Tutton Salt

| Contact Type | Contribution (%) |

|---|---|

| H···O / O···H | 60 - 70 |

| H···H | 20 - 30 |

| Other (e.g., O···S, O···Zn) | < 10 |

Note: The exact percentages can vary slightly depending on the specific Tutton salt and the computational parameters used.

Hirshfeld surface analysis can also be used to investigate the void spaces within a crystal lattice. nih.govresearchgate.net By calculating the volume of these empty spaces, one can gain insights into the packing efficiency of the crystal structure. For this compound, the analysis of void spaces can help to understand its stability and potential for hosting guest molecules. The size and shape of these voids are determined by the arrangement of the constituent ions and the network of intermolecular interactions. researchgate.net

Solid State Chemistry and Phase Behavior

Thermal Analysis Techniques

Thermal analysis techniques are crucial in elucidating the thermal stability and decomposition pathways of azanium;zinc;sulfate (B86663);hydrate (B1144303).

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For azanium;zinc;sulfate;hydrate, TGA reveals a multi-step decomposition process. The initial mass loss corresponds to the release of the six water molecules of hydration. nih.gov This dehydration is followed at higher temperatures by the decomposition of the anhydrous salt, involving the release of ammonia (B1221849) and sulfur oxides. nih.govyoutube.com

A study on the thermal behavior of the isostructural mixed crystals, ZnxMg(1−x)(NH4)2(SO4)2·6H2O, showed that complete dehydration occurs between 323 K and 453 K. researchgate.net For the pure zinc compound, the crystal is stable up to approximately 330 K. nih.gov Above this temperature, a mass loss corresponding to the release of all six water molecules occurs between 330 K and 383 K. nih.gov The subsequent decomposition of the anhydrous (NH₄)₂Zn(SO₄)₂ involves further mass loss stages at higher temperatures, corresponding to the evolution of ammonia, sulfur dioxide, and oxygen.

Table 1: TGA Decomposition Stages of this compound

| Temperature Range (K) | Mass Loss Event |

|---|---|

| 330 - 383 | Loss of 6 H₂O molecules |

| > 383 | Decomposition of (NH₄)₂Zn(SO₄)₂ |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as phase transitions and dehydration. abo.finih.gov In these techniques, the temperature difference or heat flow difference between the sample and a reference is measured as a function of temperature.

For this compound, DTA and DSC thermograms show several endothermic and exothermic events. nih.govnih.gov The initial endothermic peaks correspond to the multi-step dehydration process. nih.gov In a study of mixed zinc magnesium ammonium (B1175870) sulfate hexahydrate crystals, endothermic peaks in the DTA curve were observed in the temperature range of 133°C to 150°C, corresponding to the elimination of the six water molecules. researchgate.net For the pure zinc compound, the dehydration process is also observed as a significant endothermic event. nih.gov Following dehydration, further endothermic and exothermic peaks at higher temperatures are associated with phase transitions of the anhydrous salt and its subsequent decomposition. nih.govnih.gov One study identified an exothermic event and several endothermic events in the temperature range of 300 to 773 K. nih.govnih.gov

Table 2: Thermal Events for this compound from DTA/DSC

| Temperature Range (K) | Thermal Event | Type |

|---|---|---|

| 330 - 383 | Dehydration | Endothermic |

| > 383 | Phase Transitions & Decomposition | Endothermic & Exothermic |

Temperature-Induced Structural Phase Transitions

Upon heating, this compound undergoes structural phase transitions. Powder X-ray diffraction (PXRD) studies as a function of temperature have been employed to identify these new phases. nih.govnih.gov Research has shown that with increasing temperature, two new structural phases are identified after the initial dehydration. nih.govnih.gov These phase transitions are crucial for understanding the material's behavior at elevated temperatures and are a key aspect of its potential for thermochemical heat storage. The parent compound, (NH₄)₂Zn(SO₄)₂·6H₂O, crystallizes in a monoclinic system with the P2₁/a space group, which is typical for Tutton's salts. nih.govnih.govresearchgate.net The structural changes upon heating involve alterations to this crystal lattice as water is removed and the anhydrous salt rearranges.

Dehydration Mechanisms and Intermediate Phases

The dehydration of this compound is a key process that has been studied to understand its thermal behavior. The removal of the six water molecules from the [Zn(H₂O)₆]²⁺ complex is a critical step. nih.gov While some studies on similar sulfate hydrates, like ZnSO₄·7H₂O, show a gradual dehydration process through intermediate hydrates (e.g., hexahydrate, tetrahydrate, monohydrate), the dehydration of (NH₄)₂Zn(SO₄)₂·6H₂O appears to occur in a more direct step, leading to the anhydrous form (NH₄)₂Zn(SO₄)₂. nih.govmdpi.com The formation of distinct, stable intermediate hydrated phases during the dehydration of the title compound is not prominently reported. The process is generally described as the release of all six water molecules to form the anhydrous salt. nih.gov

Stability Under Varied Environmental Conditions (e.g., Humidity)

Chemical Reactivity and Derivatization in Inorganic Synthesis

Reaction with Acids and Bases

The reactivity of ammonium (B1175870) zinc sulfate (B86663) in aqueous solution is largely dictated by the individual properties of the hydrated zinc ion, [Zn(H₂O)₆]²⁺, and the ammonium ion, NH₄⁺.

Reaction with Acids: In acidic solutions, the compound is generally stable. The hydrated zinc ion is a weak Lewis acid, and its equilibrium is not significantly shifted by the addition of a strong acid like sulfuric acid. In fact, dissolving ammonium zinc sulfate in a dilute sulfuric acid solution can help prevent the hydrolysis of the zinc ion and maintain the clarity of the solution. However, in the presence of strong, concentrated acids at elevated temperatures, decomposition can occur. For instance, reaction with concentrated sulfuric acid can lead to the formation of ammonium bisulfate. researchgate.net

Reaction with Bases: When a strong base, such as sodium hydroxide (B78521) (NaOH), is added to an aqueous solution of ammonium zinc sulfate, a white precipitate of zinc hydroxide, Zn(OH)₂, is formed. The hydroxide ions from the base react with the hydrated zinc ions.

[Zn(H₂O)₆]²⁺(aq) + 2OH⁻(aq) → Zn(OH)₂(s) + 6H₂O(l)

Simultaneously, the addition of a strong base will deprotonate the ammonium ion, releasing ammonia (B1221849) gas, which is recognizable by its characteristic pungent smell. brainly.in

NH₄⁺(aq) + OH⁻(aq) → NH₃(g) + H₂O(l)

If excess strong base is added, the amphoteric nature of zinc hydroxide leads to its redissolution, forming the soluble tetrahydroxozincate(II) complex ion.

Zn(OH)₂(s) + 2OH⁻(aq) → [Zn(OH)₄]²⁻(aq)

A similar initial reaction occurs with the weak base ammonia (in the form of ammonium hydroxide), which also causes the precipitation of zinc hydroxide. brainly.in However, in excess ammonia, the precipitate redissolves due to the formation of the soluble hexaamminezinc(II) complex ion, [Zn(NH₃)₆]²⁺, a process characteristic of a ligand exchange reaction. google.com

Ligand Exchange Reactions

Ligand exchange, or substitution, reactions are fundamental to the coordination chemistry of the zinc ion in this double salt. In an aqueous solution of ammonium zinc sulfate, the zinc is present as the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺. The water molecules acting as ligands can be replaced by other ligands that form more stable complexes. crunchchemistry.co.ukchemguide.co.uk

A notable example is the reaction with ammonia, as mentioned previously. When excess concentrated ammonia is added to the solution, the neutral ammonia molecules displace the neutral water ligands. libretexts.org

[Zn(H₂O)₆]²⁺(aq) + 6NH₃(aq) ⇌ [Zn(NH₃)₆]²⁺(aq) + 6H₂O(l)

Chloride ions (Cl⁻) from a source like concentrated hydrochloric acid can also replace the water ligands. Due to the larger size of the chloride ion compared to water, a change in coordination number often occurs, leading to the formation of the tetrahedral tetrachlorozincate(II) ion, [ZnCl₄]²⁻. libretexts.org

[Zn(H₂O)₆]²⁺(aq) + 4Cl⁻(aq) ⇌ [ZnCl₄]²⁻(aq) + 6H₂O(l)

These ligand exchange reactions are often reversible and their equilibrium position can be influenced by the concentration of the ligands. chemguide.co.uk

Formation of Anhydrous or Lower Hydrate (B1144303) Forms

Ammonium zinc sulfate hydrate, typically the hexahydrate form ((NH₄)₂Zn(SO₄)₂·6H₂O), loses its water of crystallization upon heating. The dehydration process occurs in stages and is a precursor to the thermal decomposition of the salt itself. Studies on the thermal decomposition of related Tutton's salts and hydrated sulfates indicate that the water molecules are released at temperatures generally above room temperature but below the decomposition point of the anhydrous salt. For ammonium zinc sulfate, significant water loss and decomposition into ammonium sulfate and zinc sulfate begins to occur above 80°C. Complete dehydration to the anhydrous form, (NH₄)₂Zn(SO₄)₂, requires higher temperatures, after which further heating leads to decomposition of the individual sulfate salts. researchgate.net The thermal decomposition of the resulting anhydrous zinc sulfate is complex, proceeding through an intermediate oxysulfate (ZnO·2ZnSO₄) before finally yielding zinc oxide (ZnO) at temperatures between 700°C and 950°C. researchgate.netresearchgate.netmdpi.com

| Temperature Range | Process | Resulting Product(s) |

| > 80 °C | Dehydration / Initial Decomposition | Anhydrous (NH₄)₂Zn(SO₄)₂, NH₄HSO₄, ZnSO₄ |

| 250 °C - 450 °C | Decomposition of Ammonium Sulfate component | NH₃, SO₂, SO₃, H₂O |

| 700 °C - 950 °C | Decomposition of Zinc Sulfate component | ZnO, SO₂, SO₃ |

Role as a Precursor in Inorganic Material Synthesis

Ammonium zinc sulfate hydrate is a valuable precursor for creating other zinc-containing compounds and materials, owing to its good solubility in water and the reactivity of its components. samaterials.com

It can be readily used to prepare various insoluble zinc salts through precipitation reactions. By reacting an aqueous solution of ammonium zinc sulfate with a solution containing the desired anion, a range of zinc salts can be synthesized.

For example, adding a solution of sodium carbonate will precipitate zinc carbonate:

Zn²⁺(aq) + CO₃²⁻(aq) → ZnCO₃(s)

Similarly, reaction with sodium hydroxide precipitates zinc hydroxide, as detailed in section 7.1. brainly.in These simple precipitation methods allow for the synthesis of fine powders of specific zinc salts, which can then be used in further applications or as precursors themselves.

Ammonium zinc sulfate is frequently employed as the zinc source in the synthesis of more complex zinc-containing materials, such as zinc oxide (ZnO) nanoparticles. frontiersin.org In these syntheses, the double salt is dissolved and then made to react under controlled conditions. For instance, ZnO nanoparticles can be synthesized via a wet precipitation method where a basic solution (e.g., NaOH) is added to a solution of the zinc precursor to form zinc hydroxide, which is then thermally decomposed (calcined) to yield ZnO. frontiersin.org

The choice of precursor, including salts like ammonium zinc sulfate, can influence the properties of the final material, such as crystallite size, morphology, and surface area, which in turn affect its performance in applications like catalysis. mdpi.comresearchgate.net The compound has also been investigated as a component in processes designed to produce zinc oxide and recover ammonia from waste streams, highlighting its role in sustainable chemical synthesis. google.com

Applications in Electroplating and Surface Modification

In the realm of materials science, azanium;zinc;sulfate;hydrate is a key component in electrolytic processes for coating and surface finishing.

This compound is utilized as a precursor in electroplating baths for the deposition of zinc and zinc alloy coatings. wikipedia.orggoogle.com These coatings are crucial for providing corrosion protection to various metal substrates, particularly steel. maas.edu.mmscialert.net The compound serves as a source of zinc ions in the electrolyte solution. maas.edu.mm

Acidic zinc plating solutions, which can be based on sulfate anions, are increasingly replacing traditional cyanide-based baths due to lower toxicity and reduced environmental impact. maas.edu.mmscialert.net In these sulfate-based systems, the presence of ammonium salts can enhance the conductivity of the solution. scialert.net

The formulation of the electroplating bath is critical for the quality of the deposited layer. For instance, a typical acid zinc sulfate bath might contain zinc sulfate as the primary metal source, with other additives to improve the brightness and uniformity of the coating. maas.edu.mmscialert.net The deposition rate and current efficiency in sulfate-based baths can be very high, often approaching 100%. jzjcschem.com

Furthermore, this compound is integral to the electrodeposition of zinc alloys, such as zinc-nickel and zinc-cobalt. google.com The inclusion of ammonium sulfate in these baths, alongside zinc sulfate and a salt of the alloying metal (e.g., nickel sulfate), facilitates the codeposition of the metals to form a protective alloy coating with enhanced properties. google.com

Table 1: Example Compositions of Acid Zinc and Zinc Alloy Electrolytes

| Electrolyte Type | Component | Concentration (g/L) | Purpose |

| Acid Zinc | Zinc Sulfate Monohydrate | 200 | Source of Zinc Ions |

| Ammonium Sulfate | 20 | Increases Conductivity | |

| Boric Acid | 10 | pH Buffer | |

| Zinc-Nickel Alloy | Zinc Sulfate Monohydrate | 100 | Source of Zinc Ions |

| Nickel Sulfate Hexahydrate | 75 | Source of Nickel Ions | |

| Ammonium Sulfate | 15 | Increases Conductivity | |

| Boric Acid | 15 | pH Buffer |

Data sourced from patent information regarding electroplating solutions. google.com

Catalytic Applications in Organic Synthesis

The zinc component of this compound imparts catalytic activity, making it and related compounds useful in promoting various organic reactions.

Zinc compounds, acting as catalysts, can facilitate the oxidation of alcohols to form aldehydes, ketones, and carboxylic acids. nih.govdtu.dk Theoretical studies suggest that the mechanism for the oxidation of primary alcohols catalyzed by certain zinc complexes involves a hydrogen atom transfer as the rate-determining step. nih.gov Density functional theory investigations into the oxidation of benzylic alcohol by H₂O₂ have explored mechanisms where a zinc(II) catalyst plays a central role. rsc.org

Research has shown that zinc oxide can catalyze the dehydrogenation of primary alcohols to produce carboxylic acids and hydrogen gas. nih.govdtu.dk The process is believed to involve the formation of a zinc alkoxide intermediate, which then degrades into an aldehyde and a zinc hydride. dtu.dk In the presence of a hydroxide, the aldehyde can then be converted to the corresponding carboxylic acid. dtu.dk While these studies often focus on simpler zinc compounds like zinc oxide, they establish the fundamental catalytic capability of zinc for this transformation.

Zinc(II) salts are effective catalysts for the esterification of fatty acids with alcohols. nih.gov The catalytic activity is influenced by the nature of the counterion associated with the zinc. nih.gov Salts with basic Brønsted anions, such as oxide, acetate, and carbonate, have been shown to yield high conversions. nih.gov

The use of zinc carboxylate salts has been explored for the synthesis of biodiesel through both esterification and transesterification reactions. researchgate.net These catalysts can be stable and reusable. researchgate.net The mechanism involves the in-situ formation of a zinc carboxylate from the reaction of a precursor like zinc oxide with the fatty acid. nih.gov Although direct use of this compound is not prominently cited, the catalytic role of the Zn(II) ion is the key factor. The components of the double salt have also been investigated separately; for instance, ammonium sulfate has been used to prepare sulfated zirconia catalysts for propanoic acid esterification. mdpi.com

Table 2: Catalytic Performance of Selected Zinc(II) Salts in Esterification

| Catalyst (1% mol) | Reaction Time (h) | Yield (%) |

| Zinc Oxide | 4 | >94 |

| Zinc Acetate | 4 | >94 |

| Zinc Carbonate | 4 | >94 |

| Zinc Chloride | 4 | <88 |

Benchmark reaction: Pelargonic acid with 2-ethylhexyl alcohol. nih.gov

Optoelectronic Applications

As a source of zinc, this compound can serve as a precursor material for the synthesis of zinc-based compounds used in optoelectronic devices.

Zinc oxide (ZnO) is a well-known inorganic ultraviolet (UV) filter used in sunscreens and other photoprotective applications. nih.gov Its utility stems from its broad UVA-UVB absorption profile. nih.gov Nanoparticles of ZnO are frequently used to improve cosmetic appearance without sacrificing efficacy. nih.gov

Furthermore, ZnO thin films are employed in the fabrication of UV sensors. researchgate.netmdpi.com These sensors operate on the principle that when ZnO is exposed to UV radiation, electron-hole pairs are generated, leading to an increase in the material's electrical conductivity. mdpi.com This change in conductivity can be measured to detect the presence and intensity of UV light. mdpi.com

This compound can be used as a precursor in the synthesis of these zinc oxide nanomaterials. For example, zinc-containing compounds are dissolved to create a solution from which zinc oxide nanoparticles or thin films can be precipitated or deposited. nih.gov The synthesis method and the choice of precursor can influence the properties of the final ZnO material.

Advanced Analytical Methodologies for Complex Chemical Systems

Hyphenated Techniques for Coupled Analysis (e.g., TGA-MS)

Hyphenated techniques, which couple a separation or thermal analysis method with a spectroscopic detector, offer a powerful approach for detailed analysis. Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a prime example, enabling the identification of evolved gases during the thermal decomposition of a material. wikipedia.org

For compounds like ammonium (B1175870) zinc sulfate (B86663) hexahydrate, which belongs to the family of Tutton salts, thermal decomposition occurs in distinct stages. nih.gov Initially, the compound undergoes dehydration, followed by the decomposition of the ammonium and sulfate ions at higher temperatures. nih.govresearchgate.net TGA-MS analysis allows for the precise determination of the temperature ranges for these events and the identification of the gaseous species released, such as water (H₂O), ammonia (B1221849) (NH₃), sulfur dioxide (SO₂), and oxygen (O₂). nih.gov

The thermal decomposition of isostructural Tutton salts, such as those containing magnesium and nickel in place of zinc, provides a representative model for the expected behavior of ammonium zinc sulfate hexahydrate. The process typically begins with the loss of the six water molecules of hydration in one or more steps, followed by the decomposition of the anhydrous salt at higher temperatures. nih.gov

Table 1: Representative Thermal Decomposition Stages for Ammonium Tutton Salts

The following table is based on data from isostructural ammonium Tutton salts and represents the expected thermal decomposition behavior of Azanium;ZINC;sulfate;hydrate (B1144303).

| Temperature Range (°C) | Mass Loss (%) | Evolved Species (as detected by MS) | Decomposition Step |

| 110 - 230 | ~27% | H₂O | Dehydration |

| 250 - 540 | Variable | NH₃, SO₂, O₂ | Decomposition of NH₄⁺ and SO₄²⁻ |

| > 745 | Variable | SO₂, O₂ | Final decomposition of sulfate |

This interactive table summarizes the key stages of thermal decomposition. Users can sort the columns to analyze the relationship between temperature, mass loss, and the evolved chemical species.

Synchrotron-based Techniques for In Situ Studies

Synchrotron-based techniques offer unparalleled capabilities for the in situ study of chemical systems due to the high brilliance, energy tunability, and polarization of synchrotron radiation. acs.org These methods can probe the electronic and geometric structure of materials under various conditions.

For "Azanium;ZINC;sulfate;hydrate," synchrotron-based X-ray Absorption Near Edge Structure (XANES) spectroscopy has been employed to investigate the local electronic structure around the zinc atoms. iucr.org Specifically, Zinc K-edge XANES provides information on the oxidation state and coordination environment of zinc in the compound. iucr.org The principal K-edge peak energy for ammonium zinc sulfate hydrate has been determined, providing a spectroscopic fingerprint for the zinc centers within the crystal lattice. iucr.org

Such studies are crucial for understanding the bonding and electronic transitions within the material, which are fundamental to its chemical and physical properties. The high intensity of synchrotron radiation allows for rapid data collection, making it suitable for in situ studies of phase transitions or reactions.

Table 2: Zinc K-edge XANES Data for Ammonium Zinc Sulfate Hydrate

| Compound | Technique | K-edge Energy (eV) |

| Ammonium zinc sulfate hydrate | XANES | 9665.0 |

This interactive table presents the reported Zinc K-edge XANES energy for the compound. This value is indicative of the +II oxidation state and specific coordination environment of zinc.

Advanced Imaging Techniques for Crystal Defects (e.g., SEM for Morphology)

The macroscopic properties of a crystalline material are often influenced by the presence of defects in its crystal structure. Advanced imaging techniques, such as Scanning Electron Microscopy (SEM), are invaluable for characterizing the surface morphology and identifying crystal defects. researchgate.net

Studies on mixed crystals of zinc magnesium ammonium sulfate hexahydrate, which is isostructural with the target compound, have utilized SEM to investigate their surface morphology. researchgate.net These analyses have revealed the presence of various crystal defects. For related zinc-hydroxy-sulfate-hydrate systems, SEM has been used to observe morphological changes associated with dehydration, where the crystal surface becomes streaked with layers. scispace.com The formation of these defects can be influenced by the crystal growth conditions. mdpi.com

Common defects observed in Tutton salts and related hydrated compounds include:

Layer discontinuities: Interruptions in the growth layers on the crystal surface.

Occlusions: Pockets of mother liquor or foreign material trapped within the crystal.

Pores and Voids: Small cavities on the crystal surface or within the bulk. researchgate.net

Surface Streaking: Parallel lines or grooves on the crystal faces, often resulting from structural transformations like dehydration. scispace.com

These morphological features can impact the material's performance in various applications by affecting properties such as mechanical strength, optical clarity, and chemical reactivity.

Table 3: Summary of Observed Crystal Defects in Related Hydrated Sulfate Compounds

| Defect Type | Description | Analytical Technique |

| Layer Discontinuity | Interruption in the planar growth of crystal faces. | SEM |

| Occlusions | Entrapment of solvent or impurities within the crystal. | SEM |

| Pores/Voids | Small cavities or holes on the crystal surface. | SEM |

| Surface Streaking | Linear features on crystal faces due to dehydration-induced transformations. | SEM |

This interactive table categorizes the types of crystal defects that can be observed using advanced imaging techniques. Users can explore the descriptions of these imperfections.

Future Research Directions and Emerging Applications

Exploration of New Mixed Metal Tutton Salt Derivatives

A significant area of future research lies in the synthesis and characterization of new mixed metal Tutton salt derivatives. The general formula for Tutton's salts, M₂(M')(SO₄)₂(H₂O)₆, allows for a wide range of chemical substitutions at both the monovalent (M) and divalent (M') cation sites. wikipedia.org Research has demonstrated the successful growth of mixed crystals where the zinc ion is partially substituted by other divalent cations such as magnesium, manganese, cobalt, nickel, and copper. nih.govresearchgate.netmdpi.com

These substitutions can fine-tune the material's properties. For instance, creating mixed crystals like (NH₄)₂Mn₁₋ₓZnₓ(SO₄)₂(H₂O)₆ allows for the modification of electronic and optical properties by adjusting the manganese-to-zinc ratio. d-nb.infonih.gov Similarly, derivatives incorporating vanadium are being explored for their potential in thermochemical energy storage. mdpi.com The objective of this research is to create a library of novel materials with tailored characteristics for specific applications, such as improved thermal stability or specific optical filtering capabilities. mdpi.comresearchgate.net

| Cation Site | Potential Substitutions | Resulting Compound Family | Potential Application |

| Divalent (Zn²⁺) | Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, V²⁺ | Mixed Divalent Cation Tutton Salts | Thermochemical energy storage, Optical filters |

| Monovalent (NH₄⁺) | K⁺, Rb⁺, Cs⁺ | Mixed Monovalent Cation Tutton Salts | Spectroscopic standards, Advanced electronics |

Development of Advanced Crystal Growth Techniques for Enhanced Quality

The quality of azanium; zinc; sulfate (B86663); hydrate (B1144303) crystals is paramount for many of its applications. The slow evaporation solution technique is the most common method for growing these crystals. d-nb.infonih.gov Future research is focused on refining this and other techniques to produce larger, more perfect crystals with fewer defects.

Advanced crystal growth strategies under investigation include:

Controlled pH Environment: The addition of small amounts of substances like baking soda to the growth solution can alter the pH, leading to the precipitation of impurities and resulting in more transparent and well-defined crystals.

Use of Surfactants: Introducing surfactants can modify the crystal growth habit, leading to sharper-edged and higher-quality crystals.

Temperature Gradient Methods: Precisely controlling the temperature and evaporation rate during crystallization can significantly enhance crystal size and perfection.

Growth from Waste Streams: Methods are being developed to crystallize the compound from industrial waste, such as spent galvanizing electrolytes, which offers a cost-effective and environmentally beneficial production route.

In situ Spectroscopic and Diffraction Studies under Reaction Conditions

Understanding the dynamic processes of crystal formation, dehydration, and thermal decomposition is crucial for optimizing the performance of azanium; zinc; sulfate; hydrate in various applications. Future research will increasingly employ in situ characterization techniques to observe these changes in real-time.

Techniques such as time-resolved Raman spectroscopy can monitor crystal nucleation and growth from solution one event at a time, providing insights into nonclassical nucleation pathways. researchgate.net In situ high-temperature X-ray powder diffraction (XRPD) and infrared spectroscopy are powerful tools for studying the precise mechanisms of thermal decomposition. mdpi.com These methods allow researchers to identify intermediate phases and structural transformations as the material is heated. mdpi.comresearchgate.net For example, studies on related sulfate hydrates have successfully mapped the decomposition steps from a heptahydrate form to an anhydrous oxide. mdpi.com Applying these in situ techniques to azanium; zinc; sulfate; hydrate will provide a deeper understanding of its thermal stability and decomposition pathways, which is critical for its use in applications like thermochemical energy storage. nih.gov

Design of Novel Catalytic Systems

Azanium; zinc; sulfate; hydrate has been identified as a catalyst for organic synthesis reactions, including the oxidation of alcohols and esterification. samaterials.com A key area of future research is the rational design of novel and more efficient catalytic systems based on this compound. One promising approach involves leveraging the principles of "dynamic ammonium (B1175870) salt catalysis." nih.gov

This concept relies on the equilibrium between the ammonium salt and its corresponding free amine and acid in solution. By carefully selecting the components, it is possible to create dynamic catalyst complexes with tunable acidity and steric properties. nih.gov This allows for the design of catalysts with enhanced activity and selectivity for specific chemical transformations. Research in this area could involve modifying the azanium; zinc; sulfate; hydrate structure or using it as a precursor to generate highly active catalytic species for a broader range of organic reactions.

Integration into Multifunctional Materials (e.g., hybrid materials)